![molecular formula C18H10Cl2F3NO2 B5141875 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide, also known as DCF or DCFDA, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of dichlorofluorescein, which is a fluorescent dye that is commonly used in cell biology and biochemistry experiments. DCF has been shown to have a variety of biochemical and physiological effects, and has been used in a number of different research applications.
Mecanismo De Acción
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is a cell-permeable compound that is converted to its fluorescent form, dichlorofluorescein, by cellular esterases. Once inside the cell, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is oxidized by ROS to form the fluorescent product dichlorofluorescein (5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide). 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is a highly sensitive probe for the detection of ROS, and has been used to study the role of ROS in a variety of different biological processes.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to have a number of different biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of intracellular signaling pathways. 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been shown to have anti-inflammatory effects, and has been used to study the role of inflammation in a variety of different disease states.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is a highly sensitive probe for the detection of ROS, and has been used in a variety of different research applications. However, there are some limitations to the use of 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in lab experiments. For example, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is sensitive to light and can be easily oxidized by ambient light, which can lead to false positive results. Additionally, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
Direcciones Futuras
There are a number of different future directions for the use of 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in scientific research. For example, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide could be used to study the role of ROS in the development of cancer, or to study the effects of oxidative stress on the immune system. Additionally, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide could be used to study the role of ROS in the development of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Overall, the use of 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in scientific research has the potential to provide valuable insights into a number of different biological processes, and could lead to the development of new therapies for a variety of different diseases.
Métodos De Síntesis
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide can be synthesized through a number of different methods, including the reaction of 2,4-dichlorophenyl hydrazine with 2-(trifluoromethyl)benzaldehyde, followed by cyclization with ethyl acetoacetate. Other methods of synthesis have also been reported, including the reaction of 2,4-dichlorophenyl isocyanate with 2-(trifluoromethyl)phenylamine, and the reaction of 2,4-dichlorophenyl hydrazine with 2-(trifluoromethyl)phenyl isothiocyanate.
Aplicaciones Científicas De Investigación
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been used in a number of different scientific research applications, including the measurement of reactive oxygen species (ROS) in cells and tissues, the detection of apoptosis, and the measurement of intracellular pH. 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been used as a probe for the detection of oxidative stress in a variety of different cell types, and has been used to study the role of ROS in a number of different biological processes.
Propiedades
IUPAC Name |
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3NO2/c19-10-5-6-11(13(20)9-10)15-7-8-16(26-15)17(25)24-14-4-2-1-3-12(14)18(21,22)23/h1-9H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWNZSKMPCUHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

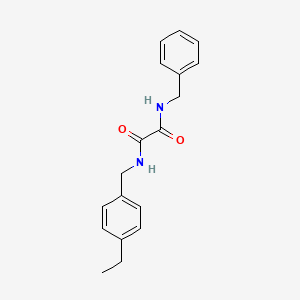
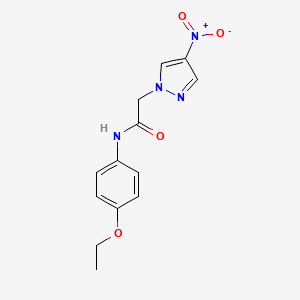
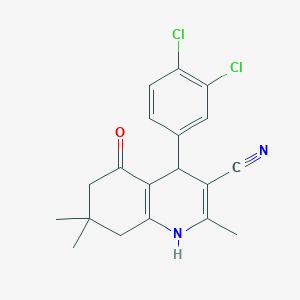
![N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate](/img/structure/B5141814.png)
![3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)
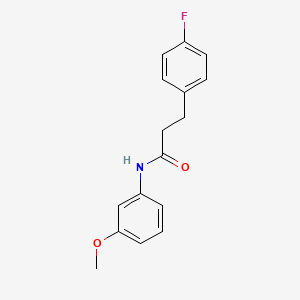
![3-[benzyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5141830.png)
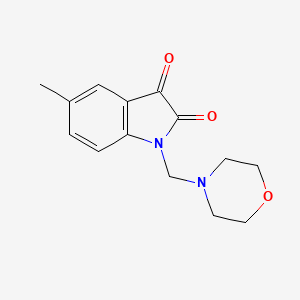
![2-[4-(1-benzofuran-2-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5141842.png)

![4-({2-[(6-methyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5141861.png)
![1-(3-methylphenyl)-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5141885.png)
![N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)